tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

Description

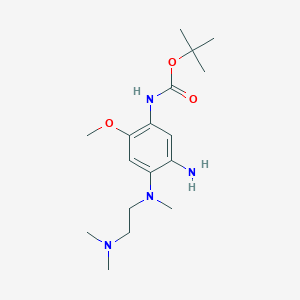

Chemical Structure and Role: tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate (CAS: 1802924-15-7) is a carbamate-protected aniline derivative. Its structure features:

- A tert-butyl carbamate group (Boc) at the para position of the benzene ring.

- A methoxy group at the ortho position.

- A complex amino substituent at the meta position: a dimethylaminoethyl-methylamino moiety.

Synthesis and Applications: This compound is synthesized via nucleophilic aromatic substitution using 4-fluoro-2-methoxy-5-nitroaniline as a starting material, followed by nitro group reduction and Boc protection . It serves as a critical intermediate in the production of biologically active molecules, notably omisertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer treatment .

Properties

Molecular Formula |

C17H30N4O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

tert-butyl N-[5-amino-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyphenyl]carbamate |

InChI |

InChI=1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22) |

InChI Key |

UXTORUSZNFZEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N(C)CCN(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Acylation with Boc Anhydride

Reaction Conditions :

-

Substrate : 4-Fluoro-2-methoxy-5-nitroaniline

-

Reagents : Boc anhydride, DIPEA (N,N-diisopropylethylamine)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Time : 1 hour

-

Yield : 91–95%

This step introduces the tert-butoxycarbonyl (Boc) protecting group, yielding (4-fluoro-2-methoxy-5-nitrophenyl)carbamic acid tert-butyl ester .

Step 2: Nucleophilic Substitution with N1,N1,N2-Trimethylethane-1,2-diamine

Reaction Conditions :

-

Substrate : Boc-protected intermediate from Step 1

-

Reagents : N1,N1,N2-Trimethylethane-1,2-diamine, DIPEA

-

Solvent : DMA (N,N-dimethylacetamide)

-

Temperature : 60°C

-

Time : 2 hours

-

Yield : 92%

The fluorine atom at the 4-position undergoes displacement by the secondary amine, forming {4-[(2-dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester .

Step 3: Nitro Group Reduction

Reaction Conditions :

-

Substrate : Nitro intermediate from Step 2

-

Reducing System : FeCl₃, activated carbon, hydrazine hydrate (80%)

-

Solvent : Ethanol

-

Temperature : 80°C

-

Time : 1 hour

-

Yield : 98%

The nitro group is reduced to an amine, yielding the final product with a total three-step yield of 81% .

Alternative Route via Suzuki Coupling

A secondary method involves Suzuki coupling for introducing cyclopentyl or aryl groups at the 4-position:

Step 1: Protection of 2-Nitro-4-bromoaniline

-

Reagents : Boc anhydride, triethylamine

-

Yield : 91%

Step 2: Nitro Reduction

-

Reducing Agent : Hydrazine hydrate, FeCl₃

-

Yield : 62–98%

Step 3: Suzuki Coupling with Boronic Acids

-

Catalyst : Pd(0), Na₂CO₃

-

Solvent : THF/H₂O

-

Yield : 63–71%

This route is less common but offers flexibility for structural modifications.

Optimization Strategies

Solvent and Base Selection

Reduction Efficiency

-

FeCl₃/Hydrazine System : Achieves near-quantitative reduction without over-reduction byproducts.

-

Alternative Reductants : Catalytic hydrogenation (H₂/Pd-C) is feasible but less cost-effective for industrial scales.

Structural Characterization

Spectral Data

Industrial Scalability Considerations

-

Cost Efficiency : The three-step route uses inexpensive reagents (FeCl₃, hydrazine) and avoids column chromatography in final steps.

-

Environmental Impact : Ethanol and DCM are recoverable via distillation, reducing waste.

-

Throughput : Batch processing in Step 3 achieves 98% yield with a 1-hour reaction time.

Comparative Analysis of Methods

| Parameter | Three-Step Method | Suzuki Coupling Route |

|---|---|---|

| Total Yield | 81% | 45–55% |

| Cost | Low | Moderate |

| Flexibility | Limited | High (for R-group variation) |

| Industrial Feasibility | High | Moderate |

Chemical Reactions Analysis

Synthetic Reactions and Key Transformations

The compound is synthesized via a three-step route from 4-fluoro-2-methoxy-5-nitroaniline ( ):

| Step | Reaction Type | Conditions/Reagents | Yield |

|---|---|---|---|

| 1 | Acylation | Boc₂O, DCM, 0–5°C, triethylamine, DMAP | 90% |

| 2 | Nucleophilic substitution | DMF, 80°C, dimethylaminoethyl methylamine | 98% |

| 3 | Nitro group reduction | H₂/Pd-C, ethanol, RT | 95% |

-

Step 1 : The Boc (tert-butoxycarbonyl) group is introduced to protect the aromatic amine, enhancing stability during subsequent reactions .

-

Step 2 : Fluorine displacement by dimethylaminoethyl methylamine occurs via nucleophilic aromatic substitution (SNAr), facilitated by electron-withdrawing nitro and methoxy groups .

-

Step 3 : Catalytic hydrogenation reduces the nitro group to an amine, critical for downstream functionalization .

Carbamate Group (Boc Protection)

-

Deprotection : The Boc group is acid-labile. Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes it, regenerating the free amine.

Aromatic Amine

-

Alkylation/Acylation : The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:

-

Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions for azo dye synthesis or cross-coupling.

Methoxy Group

-

Demethylation : HBr or BBr₃ cleaves the methoxy group to a hydroxyl group, altering electronic properties of the aromatic ring.

Pharmaceutical Intermediate

As a precursor to osimertinib (AZD9291), the compound undergoes:

-

Michael Addition : Reacts with acrylates or acrylonitriles at the amine site.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups .

Coordination Chemistry

The dimethylaminoethyl-methylamino side chain acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications.

Spectroscopic Characterization

Key data confirming reaction outcomes:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.42 (s, 9H, Boc CH₃), δ 3.91 (s, 3H, OCH₃), δ 6.60 (s, 2H, NH₂) . |

| MS | m/z 338.2 [M+H]⁺, consistent with molecular formula C₁₇H₃₁N₅O₃ . |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO₂.

-

Hydrolysis : Prolonged exposure to moisture degrades the carbamate group.

Comparative Reactivity

| Functional Group | Reactivity with | Example Application |

|---|---|---|

| Boc-protected amine | Acids (TFA, HCl) | Deprotection for further synthesis |

| Aromatic methoxy | HBr, BBr₃ | Hydroxyl group introduction |

| Tertiary amine | Alkyl halides, acyl chlorides | Drug derivatization |

Research Advancements

-

Green Synthesis : Recent efforts optimize solvent systems (e.g., replacing DMF with cyclopentyl methyl ether) to reduce environmental impact .

-

Flow Chemistry : Continuous-flow reactors improve nitro reduction efficiency (>99% conversion).

This compound’s versatility in organic transformations underscores its importance in medicinal chemistry and catalysis.

Scientific Research Applications

Pharmaceutical Chemistry

This compound serves as an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291), a drug used for treating non-small cell lung cancer. The presence of the tert-butyl carbamate group allows for easier manipulation during synthetic processes, facilitating the development of complex pharmaceuticals .

Research has focused on the interaction of this compound with various biological receptors and enzymes. Preliminary studies indicate its potential binding affinity to certain targets, which could elucidate its mechanism of action and therapeutic applications.

Chemical Reactivity

Due to its unique structural features, the compound exhibits diverse chemical reactivity that can be exploited in organic synthesis. Its ability to undergo nucleophilic substitutions makes it a valuable building block in constructing more complex molecular architectures.

Case Study 1: Synthesis Optimization

Zhao et al. demonstrated an optimized synthetic route for tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, achieving high yields and confirming the structure through mass spectrometry and NMR techniques .

Case Study 2: Biological Evaluation

Studies examining the binding affinity of this compound to specific receptors have shown promising results, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and amino groups allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to therapeutic effects in the treatment of bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Substituents

Compound A : tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate (CAS: 1894234-35-5)

- Key Differences: Replaces the dimethylaminoethyl-methylamino group with a 4-(dimethylamino)piperidin-1-yl substituent.

- Impact: The piperidine ring enhances steric bulk and alters solubility compared to the linear dimethylaminoethyl chain. This modification may influence binding affinity in kinase inhibitors .

Compound B : tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS: 654056-82-3)

- Key Differences: Substitutes the amino and dimethylaminoethyl-methylamino groups with a bromine atom.

- Impact: The bromine serves as a leaving group, making this compound a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). Its lack of complex amino groups limits its role in direct biological activity but enhances utility in synthetic chemistry .

Functional Analogues in Drug Development

Compound C : 2-(3-(1,4-Diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12u)

- Key Differences: Incorporates a thiazole-pyrimidine core instead of a benzene ring. The Boc group is absent, and the amino substituents are part of a diazepane ring.

- Impact: This compound exhibits potent CDK9 inhibition (IC₅₀ = 0.8 nM), highlighting how heterocyclic systems and rigid amino substituents enhance kinase selectivity .

Compound D : tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Key Differences: Features a pyrazolo-pyrimidine-furan-chromenone scaffold. The Boc group is attached to a furan-methyl side chain.

- Impact: Designed as a kinase inhibitor with dual fluorophenyl and chromenone moieties, this compound demonstrates enhanced metabolic stability due to fluorine substitution .

Comparative Data Table

Key Research Findings

- Biological Relevance: The target compound’s dimethylaminoethyl-methylamino group optimizes solubility and receptor interaction in EGFR inhibitors, whereas piperidine-based analogues (Compound A) may trade solubility for improved target engagement .

- Synthetic Utility : Brominated analogues (Compound B) are pivotal in constructing complex architectures via cross-coupling, contrasting with the target compound’s role as a terminal intermediate .

- Structural Rigidity vs. Flexibility: Heterocyclic systems (Compounds C and D) prioritize rigidity for kinase selectivity, while the target compound’s linear amino chain balances flexibility and hydrophilicity .

Biological Activity

Tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl carbamate functional group, an amino group, and a methoxyphenyl moiety, which may contribute to its reactivity and biological interactions. The following sections explore its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including acylation, nucleophilic substitution, and reduction. The overall yield of this synthetic route has been reported to be around 81% . The process begins with commercially available starting materials such as 4-fluoro-2-methoxy-5-nitroaniline.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes. Its structural components are conducive to binding interactions that could lead to significant biological effects.

Case Studies and Research Findings

Comparison with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl carbamate | C5H11NO2 | Commonly used in organic synthesis as a protecting group for amines |

| Dimethylaminopropyl carbamate | C8H18N2O2 | Contains a longer alkyl chain; often used in peptide synthesis |

| Boc-protected aniline | Varied | Utilizes Boc protection for amino groups; widely used in pharmaceutical chemistry |

The complexity of this compound arises from its multiple functional groups, suggesting diverse chemical reactivity and potential biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., room temperature for carbamate coupling) and using catalysts like ammonium persulfate (APS) for radical polymerization, as demonstrated in analogous carbamate syntheses . Purification via column chromatography with silica gel and monitoring by TLC ensures removal of unreacted amines or byproducts. For air-sensitive intermediates, employ inert gas (N₂/Ar) atmospheres .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and aromatic protons. FT-IR can identify carbamate C=O stretches (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₉N₅O₃: 340.2294). Cross-reference with analogs in PubChem or ECHA databases for spectral consistency .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as carbamates degrade under these conditions . For long-term stability, conduct periodic LC-MS analyses to monitor degradation (e.g., tert-butyl cleavage or amine oxidation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for the methoxyphenyl and dimethylaminoethyl groups. For ambiguous stereochemistry, use X-ray crystallography (as in triazolopyrazine derivatives ) or computational modeling (DFT-based NMR prediction). If crystallography fails, compare experimental and simulated IR/Raman spectra .

Q. What strategies mitigate toxicity risks during handling and in vivo studies?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent dermal/inhalation exposure .

- Environmental Controls : Use fume hoods for synthesis and avoid aqueous waste discharge (potential aquatic toxicity) .

- Toxicity Screening : Conduct Ames tests (bacterial reverse mutation) and in vitro cytotoxicity assays (e.g., HepG2 cells) to assess mutagenicity and IC₅₀ values .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with halogens (e.g., F, Cl) to study electronic effects, or substitute the dimethylaminoethyl chain with pyrrolidine for conformational rigidity .

- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., kinase inhibitors). Validate with SPR (Surface Plasmon Resonance) for kinetic analysis .

Data Contradictions and Resolution

Q. How to address conflicting reports on the compound’s stability in acidic media?

- Analysis : Some SDS indicate carbamate stability at neutral pH, while synthesis protocols note degradation under strong acids .

- Resolution : Conduct pH-dependent stability assays (HPLC monitoring over 24h at pH 2–9). Use buffered solutions to isolate degradation products (e.g., tert-butanol via GC-MS) .

Application in Experimental Design

Q. What in vitro/in vivo models are suitable for studying this compound’s bioactivity?

- Methodological Answer :

- In Vitro : Use HEK293 or Caco-2 cells for permeability assays (P-gp efflux potential). Measure IC₅₀ in cancer cell lines (e.g., MCF-7) with ATP-based viability kits .

- In Vivo : Administer orally (10–50 mg/kg) in rodent models, with plasma sampling for PK/PD studies . Monitor metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.